

Molecular modeling of 1,4,5,8-Naphthalenetetracarboxylic acid derivatives

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Compound of Interest

Compound Name: 1,4,5,8-Naphthalenetetracarboxylic acid

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An In-depth Technical Guide to the Molecular Modeling of **1,4,5,8-Naphthalenetetracarboxylic Acid** Derivatives

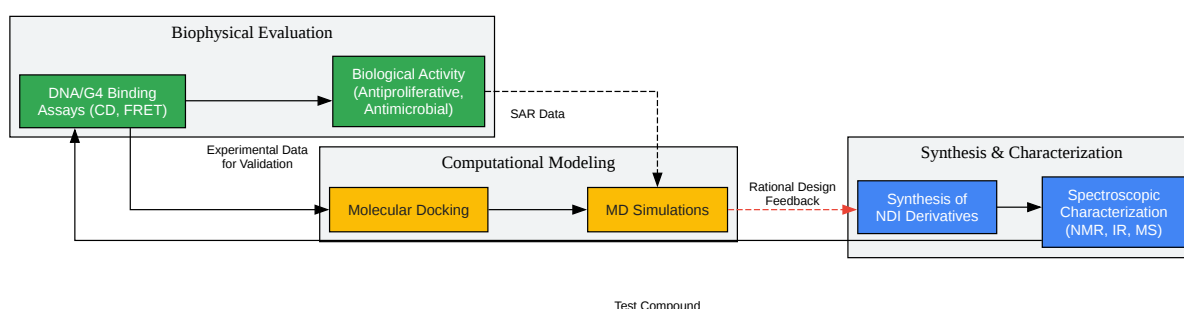
For Researchers, Scientists, and Drug Development Professionals

Derivatives of **1,4,5,8-naphthalenetetracarboxylic acid**, particularly the diimide (NDI) forms, represent a versatile class of molecules with significant applications in materials science and medicinal chemistry.[1][2] Their planar aromatic core and electron-accepting properties make them prime candidates for development as anticancer and antimicrobial agents, primarily through their interaction with nucleic acids like DNA.[3][4][5] Specifically, their ability to bind to and stabilize G-quadruplex (G4) structures, which are prevalent in telomeres and oncogene promoter regions, has made them a focal point in targeted cancer therapy.[4][6][7]

Molecular modeling is an indispensable tool for dissecting the structure-activity relationships of these derivatives.[6] Computational techniques such as molecular docking and molecular dynamics simulations provide crucial insights into the binding modes of NDIs with their biological targets, helping to validate experimental findings and guide the rational design of new, more potent therapeutic agents.[6][8] This guide provides a technical overview of the molecular modeling approaches for NDI derivatives, supplemented with relevant experimental protocols and quantitative data.

Core Molecular Modeling Workflow

The development and evaluation of NDI derivatives typically follow an integrated workflow that combines chemical synthesis, biophysical characterization, and computational modeling. This iterative process allows for the refinement of molecular structures to optimize their binding affinity and selectivity for targets like G-quadruplex DNA.



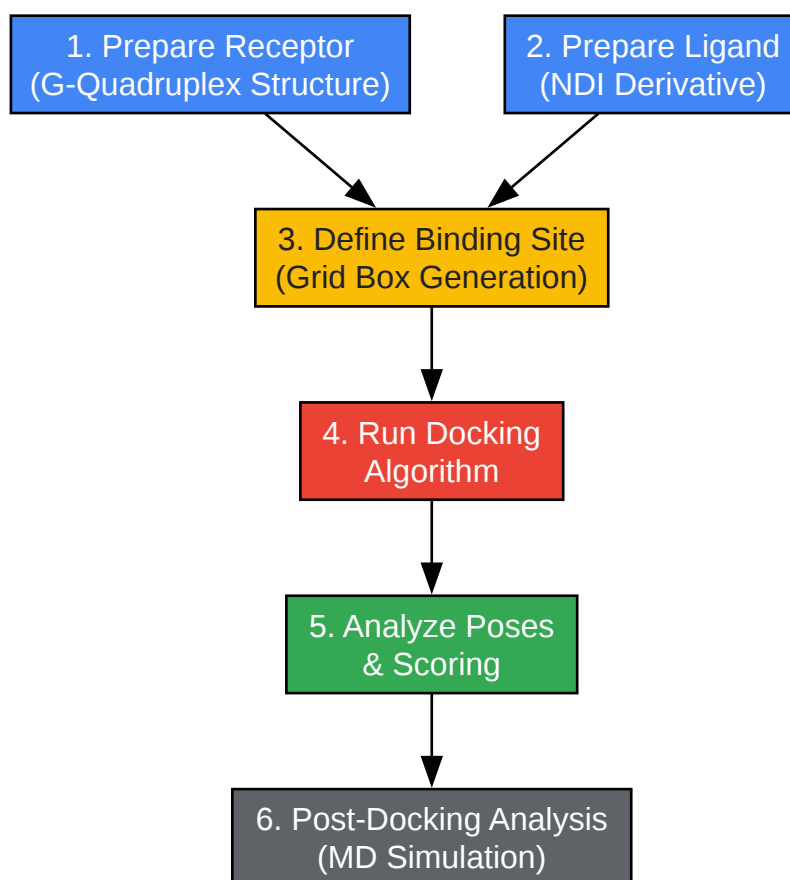
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Caption: General workflow for the design and evaluation of NDI derivatives.

Molecular Modeling Techniques

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule. For NDI derivatives, this is commonly used to investigate interactions with G-quadruplexes or DNA duplexes. The process helps identify key interactions, such as π -stacking with G-quartets and electrostatic interactions between the ligand's side chains and the DNA grooves or loops.[6]



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Caption: A typical workflow for molecular docking studies of NDI derivatives.

Molecular Dynamics (MD) Simulations

Following docking, MD simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. These simulations provide a dynamic view of the binding, revealing conformational changes in both the NDI ligand and the DNA target, the role of solvent molecules, and a more refined estimation of binding free energies.[6]

Experimental Protocols

Detailed experimental validation is critical for any molecular modeling study. Below are methodologies for key experiments cited in the study of NDI derivatives.

Protocol 1: Synthesis of NDI Derivatives

Symmetrical NDI derivatives are typically prepared through a one-step condensation reaction.
[2]

- Reactants: 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) and two equivalents of a primary amine.
- Solvent: A high-boiling point solvent such as dimethylformamide (DMF) or isopropanol is used.[2][9]
- Procedure: a. Dissolve NDA and the primary amine in the chosen solvent in a round-bottom flask. b. Heat the reaction mixture, typically between 70-110 °C, and stir for 12-24 hours under an inert atmosphere (e.g., argon).[2][10] c. Monitor the reaction progress using thin-layer chromatography (TLC). d. Upon completion, cool the mixture and precipitate the product by adding a non-solvent like water or 1N HCl.[10] e. Filter the crude product, wash it with water, and dry it.
- Purification: Purify the product using column chromatography on silica gel or by recrystallization.[10]
- Characterization: Confirm the structure of the synthesized compound using techniques such as ^1H NMR, IR spectroscopy, and mass spectrometry.[10]

Protocol 2: Circular Dichroism (CD) Spectroscopy for DNA Binding

CD spectroscopy is used to detect conformational changes in DNA structures upon ligand binding.[6]

- Sample Preparation: a. Prepare a stock solution of the DNA oligonucleotide (e.g., a G-quadruplex forming sequence) in a suitable buffer (e.g., 20 mM potassium phosphate, 100 mM KCl, pH 7.0).[11] b. Anneal the DNA to ensure proper folding by heating to 95 °C for 5 minutes, followed by slow cooling to room temperature. c. Prepare a stock solution of the NDI derivative in the same buffer or a co-solvent like DMSO.
- Titration: a. Place a fixed concentration of the DNA solution (e.g., 2 μM) in a quartz cuvette. [11] b. Record the initial CD spectrum, typically from 220 nm to 320 nm. c. Add increasing

molar equivalents of the NDI derivative to the DNA solution.[11] d. Allow the system to equilibrate for a few minutes after each addition before recording the spectrum.

- Analysis: Analyze the changes in the CD signal. For G-quadruplexes, characteristic changes, such as an increase in the band at 290 nm, indicate ligand-induced stabilization or conformational shifts.[6]

Protocol 3: FRET Melting Assay

Fluorescence Resonance Energy Transfer (FRET) melting assays are employed to quantify the thermal stabilization of a G-quadruplex by a ligand.

- Materials: A G-quadruplex-forming oligonucleotide dual-labeled with a fluorescent reporter (e.g., FAM) and a quencher (e.g., TAMRA).
- Procedure: a. Prepare solutions of the labeled oligonucleotide in a buffered solution (e.g., 50-60 mM K⁺-containing buffer) in the absence (control) and presence of the NDI derivative at various DNA/ligand ratios (e.g., 1:2.5, 1:5).[6] b. Place the samples in a real-time PCR instrument. c. Heat the samples gradually from room temperature to ~95 °C, measuring the fluorescence intensity at regular intervals.
- Analysis: a. As the G-quadruplex unfolds (melts), the fluorophore and quencher separate, leading to an increase in fluorescence. b. Plot the normalized fluorescence versus temperature. The melting temperature (T_m) is the temperature at which 50% of the DNA is unfolded. c. The change in melting temperature (ΔT_m) is calculated as (T_m of DNA with ligand) - (T_m of DNA alone). A positive ΔT_m indicates stabilization.

Quantitative Data Summary

The interaction of NDI derivatives with G-quadruplex DNA and their resulting biological activity can be quantified. The tables below summarize representative data from the literature.

Table 1: G-Quadruplex Stabilization by Tetrasubstituted NDI Derivatives

Compound ID	G-Quadruplex Target	K ⁺ (mM)	DNA/NDI Ratio	ΔT_m (°C)	Assay Type
106	c-kit2	50	1:2.5	High	FRET-Melting[6]
152	c-kit2	50	1:2.5	High	FRET-Melting[6]
153	HSP90A	60	1:5	High	FRET-Melting[6]
139	HSP90A	60	1:5	High Selectivity	FRET-Melting[6]
142	HSP90A	60	1:5	High Selectivity	FRET-Melting[6]
150	HSP90A	60	1:10	High Selectivity*	FRET-Melting[6]

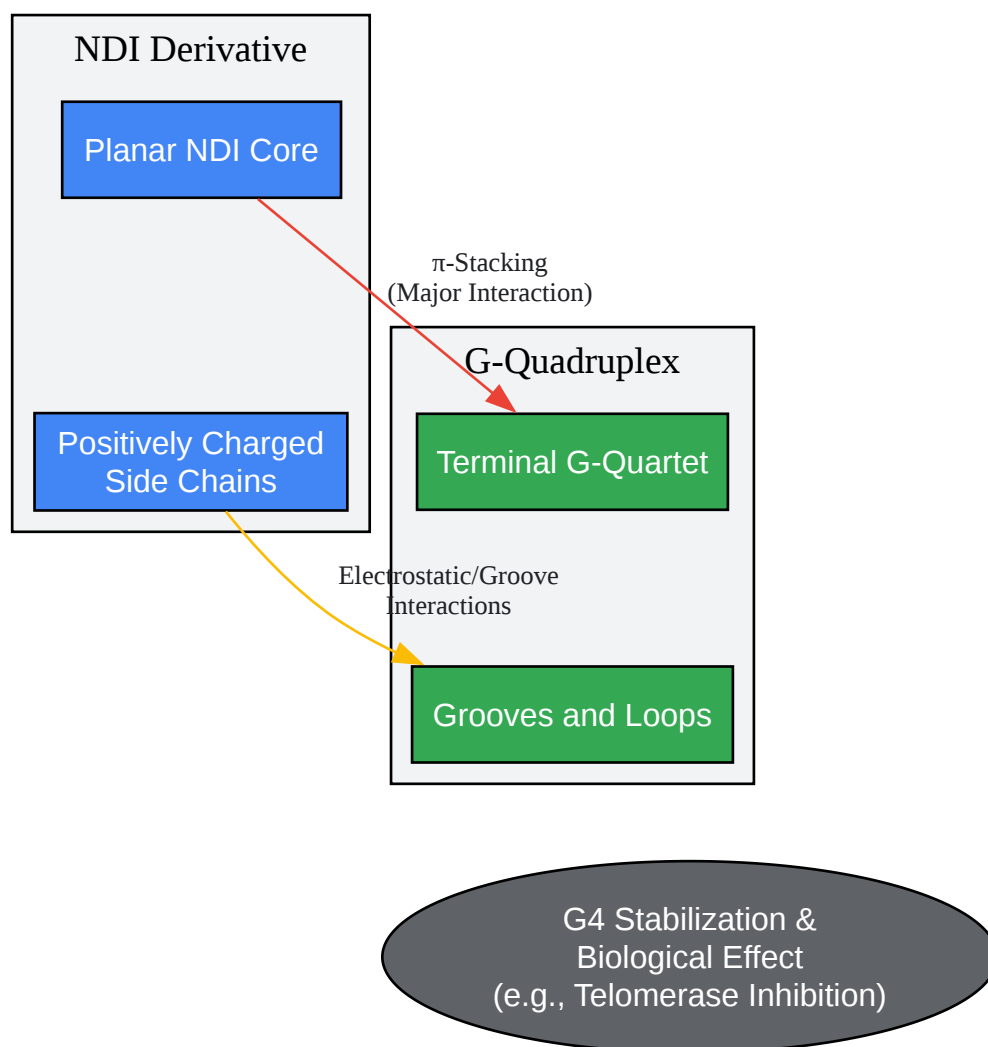
*Selectivity is based on the ratio of ΔT_m (G-quadruplex) / ΔT_m (duplex DNA).[6]

Table 2: Thermodynamic Parameters of NDI-G-Quadruplex Binding

Compound Type	Driving Force	Entropic Contribution	Implication
Disubstituted (2, 30, 32, 39)	Enthalpy	Negative	Complex is less flexible than free G4[6]
Cyclic (200, 201, 202)	Enthalpy	Negative	Complex is less flexible than free G4[6]

Binding Interactions and Signaling

The primary mechanism of action for many NDI derivatives involves direct interaction with nucleic acid structures. For G-quadruplexes, the binding is multifaceted, driven by favorable enthalpic contributions.



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Caption: Key interactions between an NDI derivative and a G-quadruplex structure.

The planar NDI core primarily engages in π -stacking interactions with the terminal G-quartets of the G-quadruplex, which is the main driving force for binding.[6][7] Additionally, the side chains, often bearing positive charges, interact with the negatively charged phosphate backbone in the grooves and loops, contributing to binding affinity and selectivity.[6][7] This binding stabilizes the G-quadruplex structure, which can interfere with critical cellular processes like telomere maintenance and oncogene transcription, leading to an anticancer effect.

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